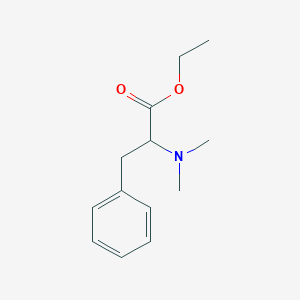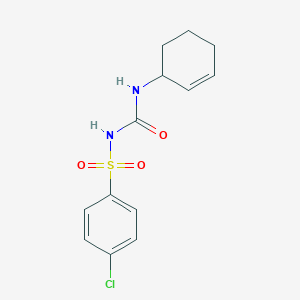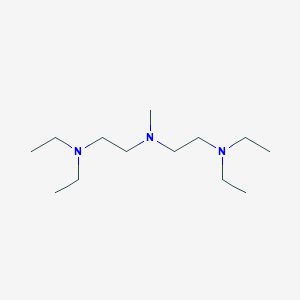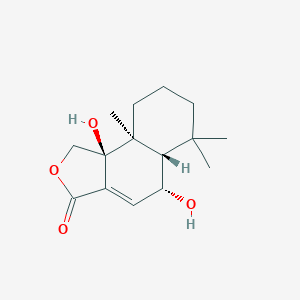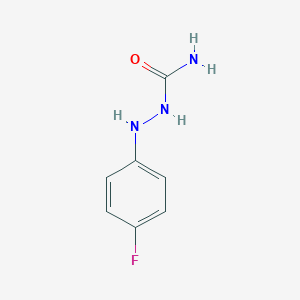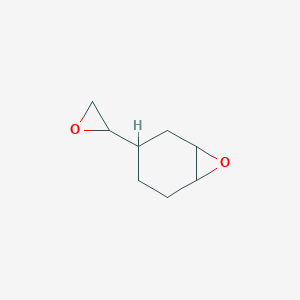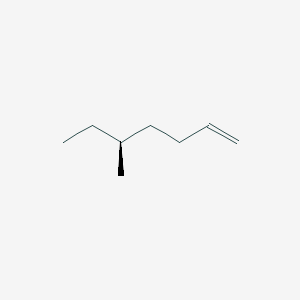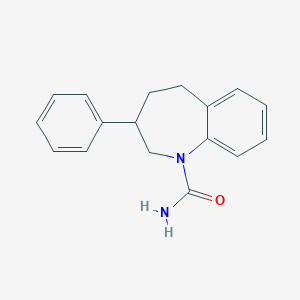
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
生化和生理效应
Studies have shown that 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve motor function, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is that it exhibits a wide range of biological activities, making it a useful compound for scientific research. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential applications in the field of drug discovery, as it exhibits a wide range of biological activities that could be useful in the development of new drugs. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.
合成方法
The synthesis of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
科学研究应用
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
属性
CAS 编号 |
16967-72-9 |
|---|---|
产品名称 |
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide |
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC 名称 |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
InChI 键 |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
规范 SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
其他 CAS 编号 |
16967-72-9 |
同义词 |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



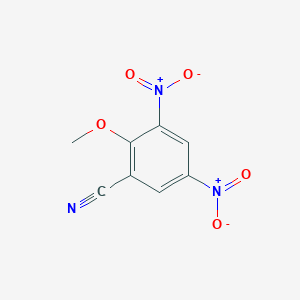
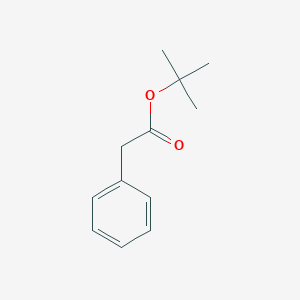
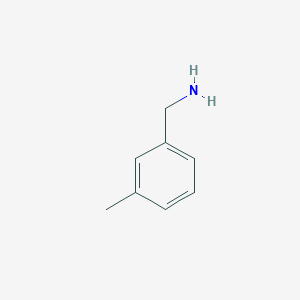
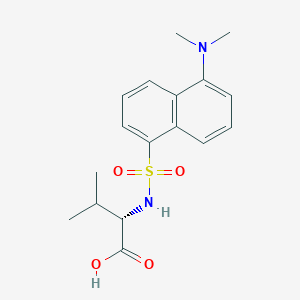
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
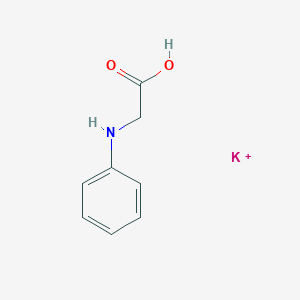
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
